

# Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate chemical properties and structure

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## Compound of Interest

**Compound Name:** Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

**Cat. No.:** B1394900

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An In-depth Technical Guide to **Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate**

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## Executive Summary

This technical guide provides a comprehensive overview of **Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate**, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical sectors. While not a therapeutic agent itself, this molecule serves as a crucial and versatile intermediate for the synthesis of more complex, biologically active compounds.<sup>[1]</sup> Its structure, featuring a stable thiazole core flanked by a substituted phenyl ring and an ethyl ester functional group, offers multiple points for chemical modification, making it an ideal scaffold in drug discovery and materials science. This document details the compound's fundamental chemical properties, provides an authoritative protocol for its synthesis via the Hantzsch thiazole reaction, and explores its current and potential applications. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

## Molecular Identity and Structure

The structural foundation of this compound is the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.<sup>[2]</sup> This core is known to be a key

pharmacophore in numerous approved drugs and biologically active agents.[\[3\]](#)[\[4\]](#)

## Nomenclature and Chemical Identifiers

The key identifiers for **Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate** are summarized in the table below for unambiguous reference in research and procurement.

Property	Value	Source(s)
IUPAC Name	ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate	N/A
CAS Number	885278-63-7	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	261.34 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Pale yellow solid	<a href="#">[1]</a>
Canonical SMILES	<chem>CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C</chem>	N/A
InChI Key	BXFSXNXQLILNEU-UHFFFAOYSA-N	<a href="#">[6]</a>

## Chemical Structure

The molecule's architecture consists of a central thiazole ring. The C2 position is substituted with a 3,5-dimethylphenyl group, which imparts lipophilicity and specific steric properties. The C4 position is functionalized with an ethyl carboxylate group, providing a reactive handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation.

Caption: Structure of **Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate**.

## Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction setup, and purification.

## Summary of Properties

Property	Value / Observation	Source(s)
Physical Form	Pale yellow solid	[1]
Storage Conditions	Store at 0-8°C	[1]
Melting Point	Experimental data not available in cited literature.	N/A
Boiling Point	Experimental data not available in cited literature.	N/A
Solubility	Described as having favorable solubility for handling and formulation.	[1]

## Predicted Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available in the cited literature, its characteristic signals can be predicted based on its structure and published data for analogous compounds.[7][8][9]

- <sup>1</sup>H NMR:
  - Aromatic Protons: Two signals are expected for the dimethylphenyl ring. A singlet for the proton at the C2 position (between the methyl groups) and a singlet for the two equivalent protons at the C4 and C6 positions. These would likely appear in the  $\delta$  7.0-7.8 ppm range.
  - Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically appearing downfield around  $\delta$  8.0-8.5 ppm.
  - Ethyl Ester Group: A quartet for the -OCH<sub>2</sub>- protons (around  $\delta$  4.2-4.5 ppm) and a triplet for the terminal -CH<sub>3</sub> protons (around  $\delta$  1.3-1.5 ppm).

- Dimethyl Group: A singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring, expected around  $\delta$  2.3-2.5 ppm.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon: The ester  $\text{C}=\text{O}$  carbon is expected in the  $\delta$  160-165 ppm region.
  - Thiazole Carbons: The C2 and C4 carbons of the thiazole ring are typically found in the  $\delta$  145-170 ppm range, while C5 is more upfield.
  - Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in the typical aromatic region of  $\delta$  125-140 ppm.
  - Ethyl and Methyl Carbons: The  $-\text{OCH}_2-$  carbon would be around  $\delta$  60-62 ppm, while the aliphatic methyl carbons would be upfield ( $\delta$  14-22 ppm).
- FT-IR (Infrared Spectroscopy):
  - A strong absorption band around  $1720\text{-}1740\text{ cm}^{-1}$  corresponding to the  $\text{C}=\text{O}$  stretch of the ethyl ester.
  - Bands in the  $1500\text{-}1640\text{ cm}^{-1}$  region corresponding to  $\text{C}=\text{N}$  stretching of the thiazole ring and  $\text{C}=\text{C}$  stretching of the aromatic phenyl ring.
  - C-H stretching bands for aromatic and aliphatic protons just above and below  $3000\text{ cm}^{-1}$ .
  - A C-S stretching vibration, which is often weak, in the fingerprint region.

## Synthesis and Mechanism

The construction of the thiazole core is a classic and reliable transformation in organic chemistry. The most authoritative and widely used method for this class of compounds is the Hantzsch Thiazole Synthesis.<sup>[10][11][12]</sup>

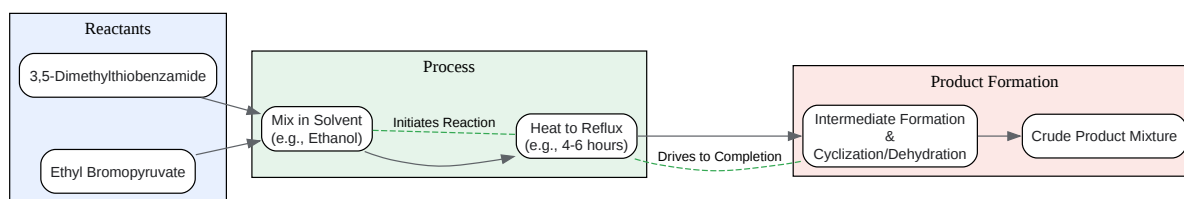
## Retrosynthetic Analysis and Proposed Pathway

The Hantzsch synthesis involves the condensation of a thioamide with an  $\alpha$ -halocarbonyl compound.<sup>[2][11]</sup> For the target molecule, this translates to a disconnection across the N1-C2

and S-C5 bonds of the thiazole ring.

- Precursor 1 (Thioamide): 3,5-Dimethylthiobenzamide. This component provides the 2-(3,5-dimethylphenyl) moiety.
- Precursor 2 ( $\alpha$ -Halocarbonyl): Ethyl bromopyruvate. This reagent provides the ethyl carboxylate group at the C4 position and the remaining atoms for the heterocyclic ring.

The reaction proceeds via an initial nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.<sup>[10][13]</sup>



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Caption: Hantzsch synthesis pathway for the target molecule.

## Detailed Experimental Protocol

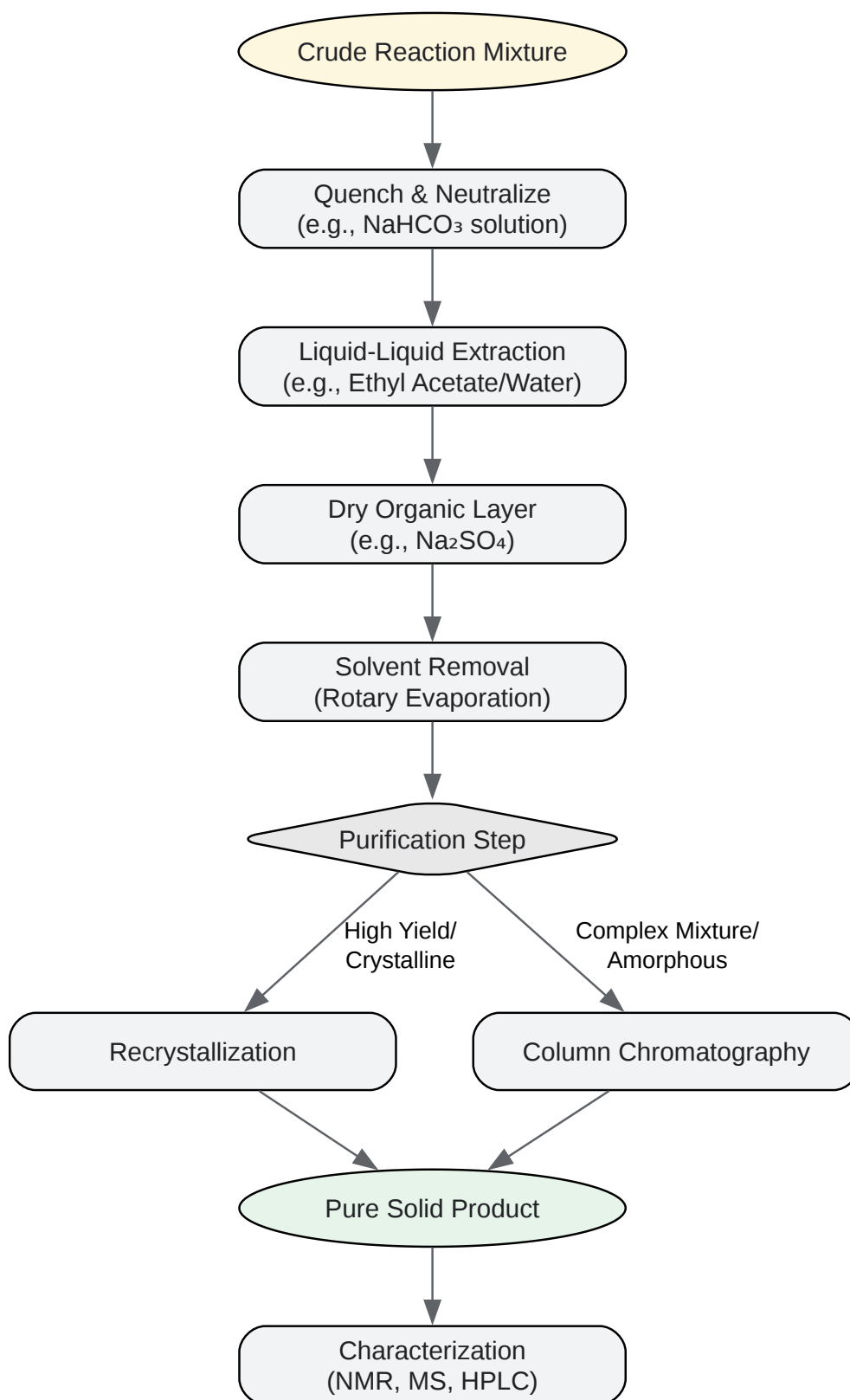
This protocol is a validated, generalized procedure based on established Hantzsch syntheses.<sup>[9][10]</sup>

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3,5-dimethylthiobenzamide in absolute ethanol.
  - Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.

- Addition of  $\alpha$ -Haloketone: To the stirred solution, add 1.05 equivalents of ethyl bromopyruvate dropwise at room temperature.
  - Causality: A slight excess of the electrophile ensures complete consumption of the thioamide. Dropwise addition helps to control any initial exotherm.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Causality: Heating provides the necessary activation energy for the SN2 and subsequent condensation steps. TLC allows for empirical determination of reaction completion, preventing unnecessary heating that could lead to side products.
- Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
  - Causality: The bicarbonate wash neutralizes the hydrobromic acid byproduct formed during the reaction. The brine wash helps to remove residual water from the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
  - Causality: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, yielding the pure target compound.

## Purification and Characterization Workflow

A robust workflow is critical to ensure the final product meets the purity requirements for subsequent applications.



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Caption: Post-synthesis workflow for purification and analysis.

## Applications in Research and Development

**Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate** is primarily valued as a molecular building block.<sup>[1]</sup> Its utility stems from the stable, biologically relevant thiazole core and the presence of functional groups amenable to further chemical modification.

## Role as a Versatile Chemical Intermediate

The compound serves as a key starting material in multi-step syntheses.<sup>[1]</sup>

- **Ester Hydrolysis:** The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
- **Aromatic Substitution:** While the thiazole ring itself is relatively electron-deficient, the dimethylphenyl ring can potentially undergo electrophilic aromatic substitution if required, although this is less common.

## Potential in Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.<sup>[2][3]</sup> Derivatives of thiazole have demonstrated significant biological activities, including:

- **Antimicrobial and Antifungal Activity:** Many thiazole-containing compounds have been investigated as potent agents against various bacterial and fungal strains.<sup>[1][14]</sup>
- **Anticancer Activity:** The thiazole ring is a component of several compounds evaluated for their anti-proliferative effects against various cancer cell lines.<sup>[3][4][14]</sup>
- **Anti-inflammatory Activity:** Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.<sup>[1][4]</sup>

This specific intermediate is a valuable precursor for synthesizing novel thiazole derivatives for screening in these therapeutic areas.<sup>[1]</sup>



## Applications in Agrochemicals

Beyond pharmaceuticals, the thiazole scaffold is important in the agrochemical industry. This compound can be used to develop new fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1] The 3,5-dimethylphenyl group can be a key feature for achieving desired potency and selectivity in these applications.

## Conclusion

**Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate** is a well-defined chemical entity with significant strategic value for synthetic and medicinal chemists. Its straightforward synthesis via the robust Hantzsch reaction, combined with its versatile chemical handles, makes it an attractive starting point for the development of novel compounds. While its direct biological activity is not its primary application, its role as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents is firmly established. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their research and development programs.

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